

# An In-depth Technical Guide to H-DL-Ser-OMe.HCl

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## Compound of Interest

Compound Name: *H-DL-Ser-OMe.HCl*

Cat. No.: B554952

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This document provides a comprehensive overview of DL-Serine methyl ester hydrochloride (**H-DL-Ser-OMe.HCl**), a key derivative of the amino acid serine. It is widely utilized by researchers and drug development professionals as a fundamental building block in peptide synthesis and as an intermediate in the creation of more complex, biologically active molecules.<sup>[1][2]</sup> This guide details its chemical structure, physicochemical properties, and key experimental protocols for its synthesis and application.

## Chemical Structure and Formula

**H-DL-Ser-OMe.HCl** is the hydrochloride salt of the methyl ester of DL-serine. The "DL" designation indicates that it is a racemic mixture, containing equal amounts of the D- and L-enantiomers. The core structure consists of a serine backbone where the carboxylic acid group has been esterified with a methyl group, and the amino group is protonated to form a hydrochloride salt, which enhances its stability and water solubility.<sup>[1]</sup>

- Molecular Formula:  $C_4H_{10}ClNO_3$ <sup>[3][4]</sup>
- IUPAC Name: Methyl 2-amino-3-hydroxypropanoate hydrochloride<sup>[1]</sup>
- Synonyms: Methyl DL-serinate hydrochloride, **H-DL-Ser-OMe.HCl**<sup>[1]</sup>

Chemical Structure:

## Physicochemical Properties

The key quantitative properties of **H-DL-Ser-OMe.HCl** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	5619-04-5	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	155.58 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	White to off-white solid	<a href="#">[3]</a>
Melting Point	134-136 °C	<a href="#">[1]</a>
Solubility	Soluble in water.	<a href="#">[1]</a>
DMSO: 33.33 mg/mL (214.23 mM)	<a href="#">[3]</a>	
Storage Conditions	Powder: -20°C for 3 years; 4°C for 2 years.	<a href="#">[3]</a>
In solvent: -80°C for 6 months.	<a href="#">[3]</a>	

## Experimental Protocols

This section provides detailed methodologies for the synthesis of **H-DL-Ser-OMe.HCl** and its subsequent use in a standard peptide coupling reaction.

### 1. Synthesis of **H-DL-Ser-OMe.HCl** via Fischer Esterification

This protocol describes the direct esterification of DL-serine using methanol and hydrochloric acid as a catalyst. The methodology is adapted from a standard procedure for the L-isomer.[\[5\]](#)

- Materials:
  - DL-Serine
  - Methanol (MeOH)
  - Concentrated Hydrochloric Acid (HCl)

- Reaction vessel with stirring capability
- Cooling bath (ice-water)
- Filtration apparatus (e.g., Büchner funnel)
- Drying oven or vacuum desiccator
- Procedure:
  - Combine DL-serine (1.0 eq) with methanol (approx. 1.0 g of methanol per 1.0 g of serine).  
[5]
  - Stir the suspension at room temperature.
  - Carefully add concentrated hydrochloric acid (approx. 0.48 g of HCl per 1.0 g of serine) to the mixture.[5] The HCl acts as the catalyst for the esterification reaction.
  - Continue stirring the reaction mixture. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) until the starting material (DL-serine) is consumed.
  - Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product, DL-Serine methyl ester hydrochloride.[5]
  - Collect the resulting crystals by filtration.
  - Wash the collected crystals with a small amount of cold methanol to remove any unreacted starting materials or impurities.
  - Dry the purified crystals under vacuum to obtain the final product.[5]

## 2. Application in Dipeptide Synthesis: Coupling with an Fmoc-Protected Amino Acid

This protocol outlines a representative procedure for using **H-DL-Ser-OMe.HCl** as a building block in solution-phase peptide synthesis to form a dipeptide. The process involves neutralization of the hydrochloride salt, followed by coupling with an N-terminally protected

amino acid (e.g., Fmoc-Ala-OH) using a carbodiimide activator. This protocol is based on standard peptide coupling methodologies.[\[6\]](#)

- Materials:

- **H-DL-Ser-OMe.HCl** (1.0 eq)
- Fmoc-Ala-OH (1.0 eq)
- N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
- 1-Hydroxybenzotriazole (HOBt) (1.1 eq)
- N,N-Diisopropylethylamine (DIPEA) (1.1 eq)
- Anhydrous N,N-Dimethylformamide (DMF)
- Reaction vessels, magnetic stirrer, ice bath
- Filtration apparatus

- Procedure:

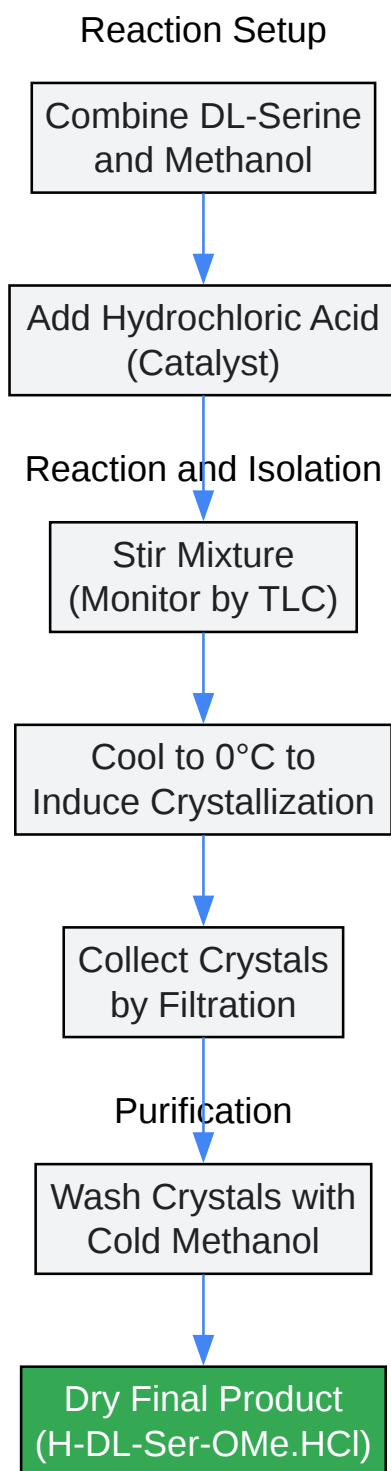
- Neutralization: Dissolve **H-DL-Ser-OMe.HCl** (1.0 eq) in anhydrous DMF. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.[\[6\]](#)
- Activation: In a separate flask, dissolve Fmoc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF. Cool this solution to 0 °C in an ice bath.[\[6\]](#)
- Add DCC (1.1 eq) to the Fmoc-Ala-OH solution at 0 °C and stir for 30 minutes. A white precipitate of dicyclohexylurea (DCU), a byproduct, will form.[\[6\]](#)
- Coupling: Filter the mixture to remove the DCU precipitate. Add the resulting filtrate (containing the activated Fmoc-Ala-OH) to the neutralized H-DL-Ser-OMe solution.[\[6\]](#)
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Monitor the reaction progress by TLC.

- Upon completion, the resulting protected dipeptide (Fmoc-Ala-DL-Ser-OMe) can be isolated and purified using standard workup and chromatography techniques.

## Visualizations of Experimental Workflows

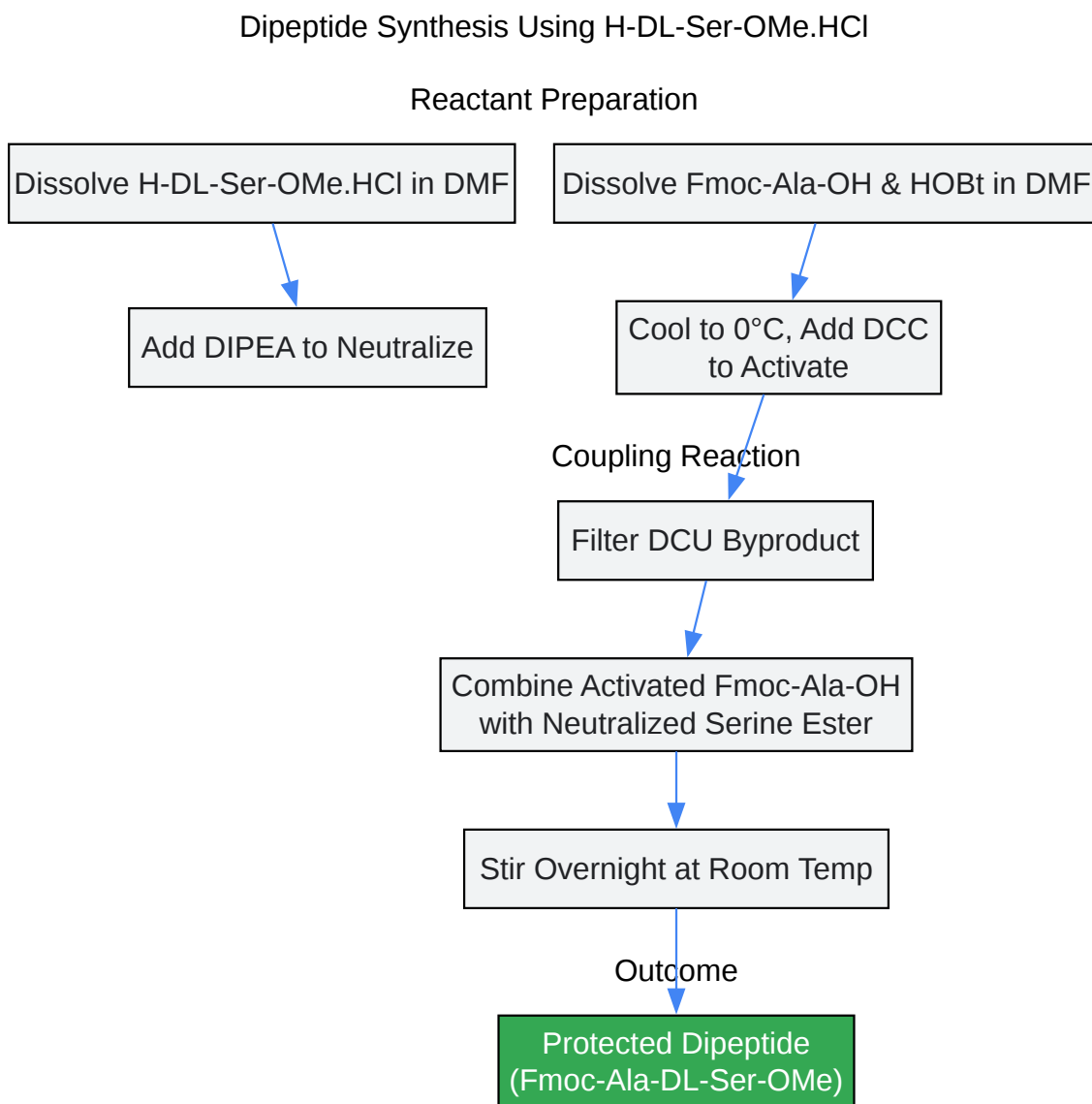
The following diagrams illustrate the logical flow of the experimental protocols described above.

## Synthesis of H-DL-Ser-OMe.HCl



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Caption: Workflow for the synthesis of **H-DL-Ser-OMe.HCl**.



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Caption: Workflow for a dipeptide coupling reaction.

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## References

- 1. DL-Serine methyl ester hydrochloride - CAS-Number 5619-04-5 - Order from Chemodex [chemodex.com]
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